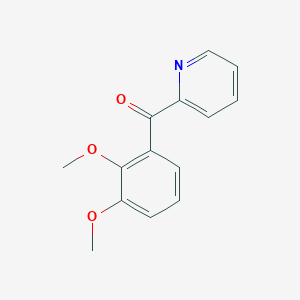

2-(Pyridin-2-YL)propan-2-amine

Übersicht

Beschreibung

“2-(Pyridin-2-YL)propan-2-amine” is a chemical compound that has been used in various studies and experiments . It has been employed as a directing group for divergent and asymmetric functionalization of unactivated methylene C (sp3)-H bonds .

Synthesis Analysis

The synthesis of “this compound” involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied extensively. It has been found that 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.19 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 136.100048391 g/mol, Monoisotopic Mass of 136.100048391 g/mol, Topological Polar Surface Area of 38.9 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen

Biomarkers for Dietary Exposure

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is formed in meat and fish during cooking and is considered a model compound for chemicals possibly involved in human carcinogenesis. Serum albumin and globin adducts of PhIP have been tested as biomarkers for exposure to this compound. These adducts have been observed in humans not given synthetic PhIP, suggesting their potential in assessing dietary exposure and internal PhIP dose, which could be crucial in studying the role of heterocyclic amines in the etiology of diseases like colon cancer (Magagnotti et al., 2000).

Urinary Biomarkers for PhIP Exposure

N2-(2'-deoxyguanosin-8-yl)PhIP has been identified as a potential biomarker for DNA adduction and repair after exposure to PhIP. Its detection in urine following oral administration of PhIP to rats indicates the potential for urinary elimination of this adduct. This biomarker may aid in studies on the role of PhIP in human diet-related cancer (Fang et al., 2004).

Relationship with Kidney Stones

A study found a relationship between heterocyclic aromatic amines (HAAs), including PhIP, and the occurrence of kidney stones. Stone formers had different concentrations of HAAs in their urine compared to non-stone formers, indicating that these compounds might be involved in kidney stone formation (Zhang et al., 2022).

Oral Health Indicators

The presence of volatile aromatic amines like pyridine and picolines in saliva has been associated with periodontal disease. These compounds were found in significantly higher concentrations in subjects with periodontitis compared to healthy subjects, suggesting a potential diagnostic use or a role in the etiology or pathogenesis of periodontal disease (Kostelc et al., 1981).

Metabolism and Carcinogenicity

Studies have shown that humans are continuously exposed to heterocyclic amines like PhIP through their diet. The detection of these amines in human urine and their absence in patients receiving parenteral alimentation underline the importance of understanding the metabolism and potential carcinogenicity of these compounds (Ushiyama et al., 1991).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It has been suggested that it acts as a bidentate directing group, useful for the functionalization of c-h bonds .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been suggested to have good bioavailability due to their polar nature .

Result of Action

It has been suggested that it can be used as a powerful directing group for the hydroxylation of arenes through copper-mediated c-h activation .

Action Environment

Similar compounds have been known to exhibit different activities under varying environmental conditions .

Zukünftige Richtungen

Future efforts to improve efficacy, sustainability, and functional group tolerance of both nucleophile synthesis and cross-coupling processes will be necessary for increasing industrial application . With these tools in hand, industrially important 2-pyridyl(hetero)aryl frameworks are now more accessible than ever .

Biochemische Analyse

Biochemical Properties

2-(Pyridin-2-YL)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrimidine derivatives, which are known for their diverse biological activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This indicates its potential in regulating cellular processes related to fibrosis and other pathological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis . This inhibition leads to reduced collagen production, highlighting its potential therapeutic applications in conditions characterized by excessive collagen deposition.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of collagen synthesis and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit collagen synthesis without significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of pyrimidine derivatives . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation patterns are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the endoplasmic reticulum and other organelles involved in protein synthesis and modification . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Eigenschaften

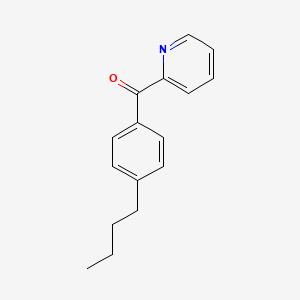

IUPAC Name |

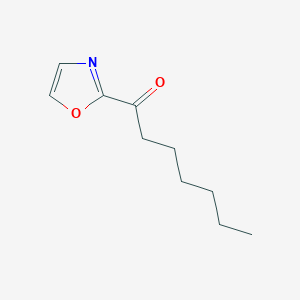

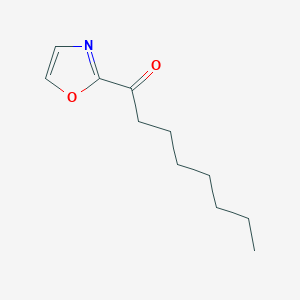

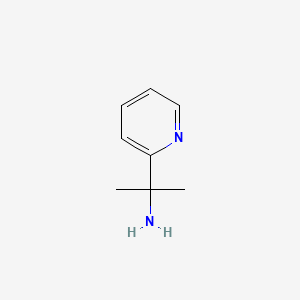

2-pyridin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSQBZXDMHDHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627962 | |

| Record name | 2-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52568-28-2 | |

| Record name | 2-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridyl)-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.